

# An In-depth Technical Guide to 2,5-Dihydroxyterephthalaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,5-Dihydroxyterephthalaldehyde**

Cat. No.: **B1588973**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1951-36-6

## Introduction

**2,5-Dihydroxyterephthalaldehyde** is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of advanced materials and complex molecules. [1][2][3][4] Its unique structure, featuring a central benzene ring functionalized with two hydroxyl and two aldehyde groups, allows for diverse chemical transformations, making it a valuable precursor in the development of covalent organic frameworks (COFs), pharmaceutical intermediates, and other functional materials.[1][2][3][4] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

## Chemical and Physical Properties

**2,5-Dihydroxyterephthalaldehyde** is typically a light yellow to orange crystalline powder.[1] Below is a summary of its key quantitative properties.

| Property                  | Value                                                | Source(s) |
|---------------------------|------------------------------------------------------|-----------|
| CAS Number                | 1951-36-6                                            |           |
| Molecular Formula         | C <sub>8</sub> H <sub>6</sub> O <sub>4</sub>         | [5]       |
| Molecular Weight          | 166.13 g/mol                                         | [5]       |
| Melting Point             | 262 °C                                               | [6]       |
| Boiling Point (Predicted) | 297.6 ± 40.0 °C                                      | [6]       |
| Density (Predicted)       | 1.515 ± 0.06 g/cm <sup>3</sup>                       | [6]       |
| pKa (Predicted)           | 7.88 ± 0.23                                          | [6]       |
| Appearance                | Light yellow to yellow to orange powder/crystal      | [1]       |
| Purity                    | Typically >97%                                       | [7]       |
| Storage Temperature       | 2-8°C, under inert atmosphere<br>(Nitrogen or Argon) |           |

## Spectral Data

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 10.30 (s, 4H, -CHO, -OH), 7.22 (s, 2H, Ph-H).[8]
- <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>): δ 190.63, 153.27, 128.11, 115.50.[8]
- FT-IR: Key peaks are observed around 3032-3271 cm<sup>-1</sup> (-NH stretching in derivatives), and 1697 cm<sup>-1</sup> (C=O stretching of the aldehyde).[9]

## Experimental Protocols

### Synthesis of 2,5-Dihydroxyterephthalaldehyde from 1,4-Dimethoxybenzene

This protocol describes a common and effective method for the synthesis of **2,5-Dihydroxyterephthalaldehyde**.

Materials:

- 1,4-Dimethoxybenzene
- Paraformaldehyde
- 1,4-Dioxane
- Concentrated Hydrochloric Acid
- Acetone
- Hexamethylenetetramine
- Chloroform
- Acetic Acid
- Dichloromethane
- Boron tribromide ( $BBr_3$ )
- Anhydrous magnesium sulfate
- n-hexane
- Ethyl acetate

#### Procedure:

- Chloromethylation: Dissolve 1,4-dimethoxybenzene in 1,4-dioxane. Add formaldehyde and paraformaldehyde. Heat the mixture to 90°C and add concentrated hydrochloric acid dropwise. Maintain the temperature for 1 hour. After cooling, the precipitate is collected, washed with water, and dried. Recrystallize from acetone to obtain product A.[2]
- Formylation: Add product A and hexamethylenetetramine to chloroform and stir at 90°C for 24 hours. After cooling, the pellet is collected by filtration, washed with chloroform, and dried. The product is then dissolved in water, and acetic acid is added for acidification. The mixture is heated at 90°C for 24 hours. After cooling, the product is extracted with dichloromethane, and the organic phase is dried.[1]

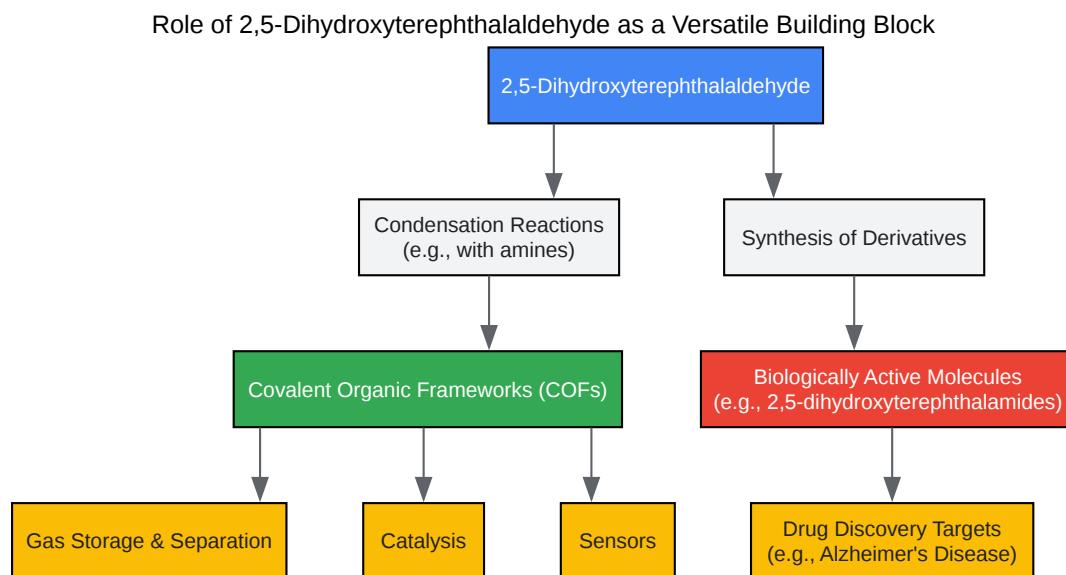
- Demethylation: Dissolve the product from the previous step in dichloromethane and cool to 0°C. Add boron tribromide (BBr<sub>3</sub>) dropwise. After the addition, stop the reaction by adding water at 0°C. Extract the residue with dichloromethane, dry the organic phase with anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the final product.[2]
- Purification: The crude product can be purified by column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 4:1 ratio) as the eluent.[2]

## Applications in Research and Development Covalent Organic Frameworks (COFs)

**2,5-Dihydroxyterephthalaldehyde** is a prominent building block in the synthesis of Covalent Organic Frameworks (COFs).[1][2] COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. The aldehyde and hydroxyl functional groups of **2,5-dihydroxyterephthalaldehyde** readily undergo condensation reactions with amines to form stable imine linkages, which is a common strategy for constructing COFs.[1][2] For instance, it can be condensed with 1,3,5-tris(4-aminophenyl)benzene to create luminescent COFs for acetone sensing.[2]

## Pharmaceutical and Agrochemical Synthesis

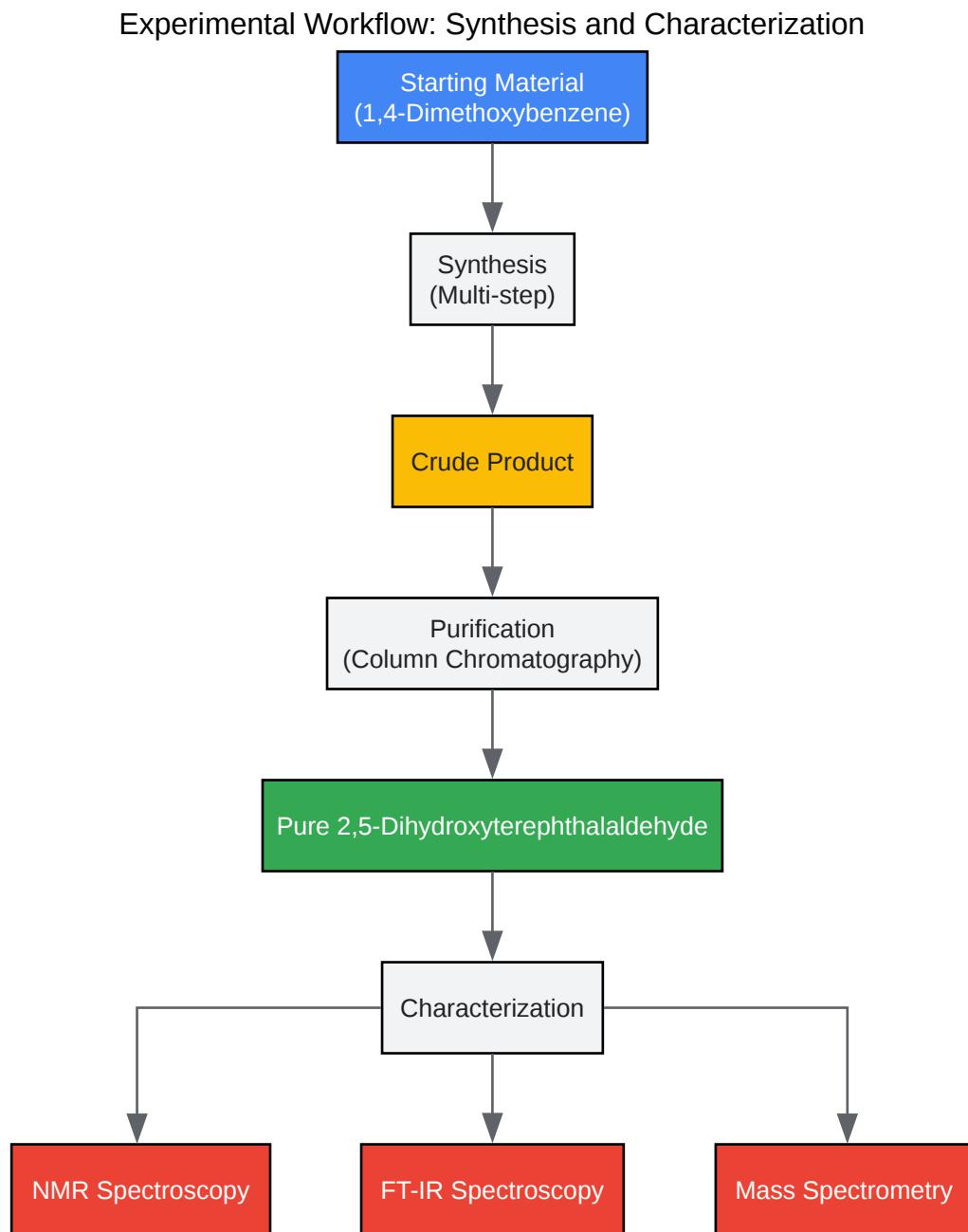
The reactivity of **2,5-dihydroxyterephthalaldehyde** makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3][4] Its structure can be modified through various reactions to build more elaborate molecular frameworks.[3]


## Drug Development and Biological Activity of Derivatives

While there is limited information on the direct biological activity of **2,5-dihydroxyterephthalaldehyde** itself, its derivatives have shown significant potential in drug development. A notable example is a series of 2,5-dihydroxyterephthalamide derivatives that have been synthesized and evaluated as multifunctional agents for the treatment of Alzheimer's disease.[10] These derivatives exhibited inhibitory activity against acetylcholinesterase, a key target in Alzheimer's therapy.[10] Furthermore, they demonstrated the ability to inhibit the

aggregation of amyloid- $\beta$  peptides, a hallmark of the disease.<sup>[10]</sup> These findings underscore the potential of the 2,5-dihydroxyterephthaloyl scaffold in the design of novel therapeutic agents.

## Signaling Pathways and Logical Relationships


Currently, there is no direct evidence to suggest the involvement of **2,5-Dihydroxyterephthalaldehyde** in specific biological signaling pathways. However, its importance lies in its role as a versatile precursor for synthesizing a variety of functional molecules, including those with biological activities. The following diagram illustrates this logical relationship.



[Click to download full resolution via product page](#)

Caption: Versatile applications of **2,5-Dihydroxyterephthalaldehyde**.

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of **2,5-Dihydroxyterephthalaldehyde**.



[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow.

## Conclusion

**2,5-Dihydroxyterephthalaldehyde** is a highly valuable and versatile chemical compound with significant applications in materials science and as an intermediate in organic synthesis. For researchers and professionals in drug development, its utility as a scaffold for creating biologically active molecules, such as the inhibitors of amyloid-beta aggregation, highlights its potential in the ongoing search for novel therapeutics. The straightforward synthesis and the rich chemistry of its functional groups ensure that **2,5-dihydroxyterephthalaldehyde** will continue to be a compound of great interest in both academic and industrial research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,5-Dihydroxyterephthalaldehyde 95% | CAS: 1951-36-6 | AChemBlock [achemblock.com]
- 6. 2,5-Dihydroxyterephthalaldehyde CAS#: 1951-36-6 [m.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dihydroxyterephthalaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1588973#2-5-dihydroxyterephthalaldehyde-cas-number-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)